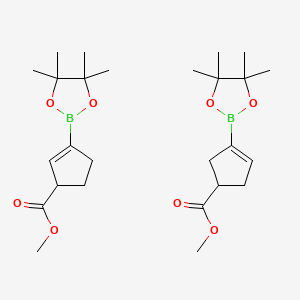
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-2-ene-1-carboxylate;methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-3-ene-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-2-ene-1-carboxylate and Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-3-ene-1-carboxylate are organoboron compounds. These compounds are characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a cyclopentene ring substituted with a methyl ester group. They are valuable intermediates in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of these compounds typically involves the reaction of cyclopentene derivatives with boronic esters. One common method is the hydroboration of cyclopentene followed by esterification with pinacolborane. The reaction conditions often require the use of a palladium catalyst and a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of these compounds follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.
Types of Reactions:
Oxidation: These compounds can undergo oxidation reactions to form boronic acids.
Reduction: Reduction can convert the ester group to an alcohol.
Substitution: The boron atom can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Palladium catalysts, bases like potassium carbonate, and aryl halides.
Major Products:
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Biaryl compounds.
科学研究应用
These compounds are widely used in scientific research due to their versatility in organic synthesis. They are crucial in the development of pharmaceuticals, agrochemicals, and materials science. In medicinal chemistry, they are used to synthesize complex molecules with potential therapeutic properties. In materials science, they contribute to the development of polymers and advanced materials with unique properties.
作用机制
The mechanism of action for these compounds primarily involves their role as intermediates in cross-coupling reactions. The boron atom in the dioxaborolane ring facilitates the formation of carbon-carbon bonds by reacting with aryl or vinyl halides in the presence of a palladium catalyst. This process involves the formation of a palladium-boron complex, which undergoes transmetalation and reductive elimination to form the desired product.
相似化合物的比较
- Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Uniqueness: The uniqueness of Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-2-ene-1-carboxylate and Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-3-ene-1-carboxylate lies in their specific structural features, which provide distinct reactivity patterns in synthetic applications. The presence of the cyclopentene ring and the ester group offers unique opportunities for further functionalization and derivatization, making them valuable tools in the synthesis of complex organic molecules.
属性
分子式 |
C26H42B2O8 |
|---|---|
分子量 |
504.2 g/mol |
IUPAC 名称 |
methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-2-ene-1-carboxylate;methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-3-ene-1-carboxylate |
InChI |
InChI=1S/2C13H21BO4/c2*1-12(2)13(3,4)18-14(17-12)10-7-6-9(8-10)11(15)16-5/h8-9H,6-7H2,1-5H3;7,9H,6,8H2,1-5H3 |
InChI 键 |
CVTQOOLKKWVPME-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(CC2)C(=O)OC.B1(OC(C(O1)(C)C)(C)C)C2=CCC(C2)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















